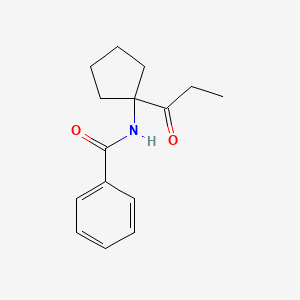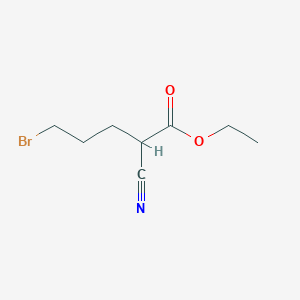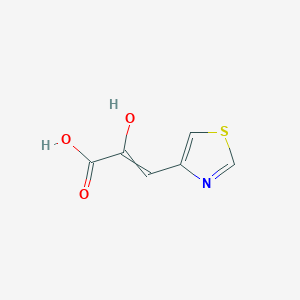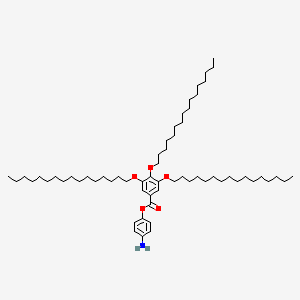
4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an aminophenyl group attached to a benzoate core, which is further substituted with three hexadecyloxy groups. The presence of these long alkyl chains imparts significant hydrophobic characteristics to the molecule, making it an interesting subject for research in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3,4,5-tris(hexadecyloxy)benzoic acid with 4-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for introducing halogen atoms.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as liquid crystals and polymers .
Biology and Medicine: The compound’s hydrophobic nature makes it suitable for drug delivery systems, where it can be used to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .
Industry: In the industrial sector, this compound is explored for its potential in creating advanced coatings and surface treatments due to its ability to form stable, hydrophobic layers .
Mécanisme D'action
The mechanism by which 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate exerts its effects is largely dependent on its structural features. The long alkyl chains provide hydrophobic interactions, while the aminophenyl group can engage in hydrogen bonding and other polar interactions. These properties enable the compound to interact with various molecular targets, such as cell membranes in biological systems or polymer matrices in materials science .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-aminophenyl)benzene: Similar in having aminophenyl groups but lacks the long alkyl chains, making it less hydrophobic.
4-Aminophenyl benzoate: Lacks the tris(hexadecyloxy) substitution, resulting in different physical and chemical properties.
Uniqueness: 4-Aminophenyl 3,4,5-tris(hexadecyloxy)benzoate stands out due to its combination of hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and non-aqueous environments .
Propriétés
Numéro CAS |
214842-43-0 |
|---|---|
Formule moléculaire |
C61H107NO5 |
Poids moléculaire |
934.5 g/mol |
Nom IUPAC |
(4-aminophenyl) 3,4,5-trihexadecoxybenzoate |
InChI |
InChI=1S/C61H107NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50-64-58-53-55(61(63)67-57-48-46-56(62)47-49-57)54-59(65-51-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(58)66-52-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-49,53-54H,4-45,50-52,62H2,1-3H3 |
Clé InChI |
OILPLUCDBIUWRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
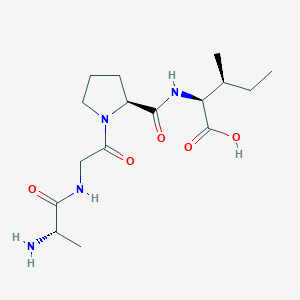


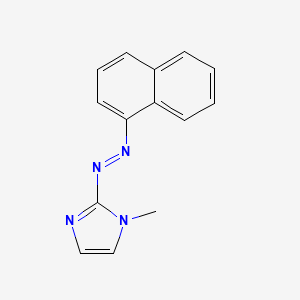
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
